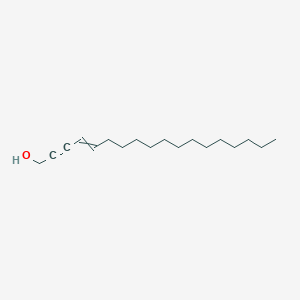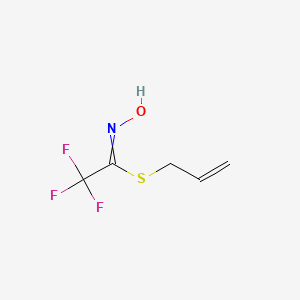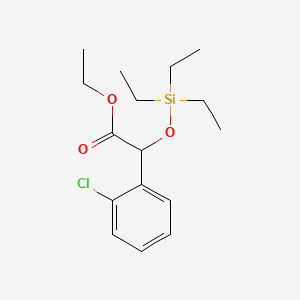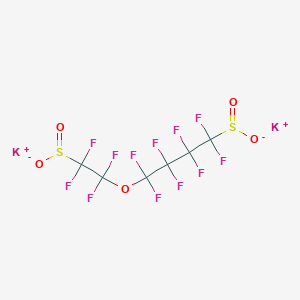
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is a complex fluorinated compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate typically involves multiple steps. One common approach is the reaction of octafluorobutane derivatives with sulfinic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out at low temperatures to ensure the stability of the fluorinated intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfinate or sulfide compounds .
Applications De Recherche Scientifique
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, such as enzyme inhibition assays.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved often include inhibition of specific enzymes or alteration of membrane properties due to the compound’s lipophilicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octafluoro-1,4-diiodobutane: Another fluorinated compound with similar structural features but different functional groups.
Dipotassium phosphate: While not fluorinated, it shares the dipotassium cation and is used in various industrial applications.
Uniqueness
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is unique due to its high fluorine content and the presence of both sulfinato and sulfinate groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
81233-10-5 |
|---|---|
Formule moléculaire |
C6F12K2O5S2 |
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
dipotassium;1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate |
InChI |
InChI=1S/C6H2F12O5S2.2K/c7-1(8,2(9,10)5(15,16)24(19)20)3(11,12)23-4(13,14)6(17,18)25(21)22;;/h(H,19,20)(H,21,22);;/q;2*+1/p-2 |
Clé InChI |
PURRJCVCUOPZNT-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(F)(F)S(=O)[O-])(F)F)(C(OC(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


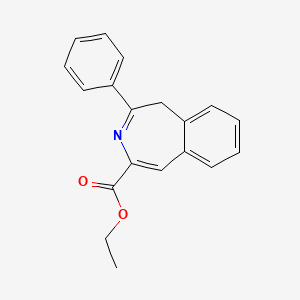
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
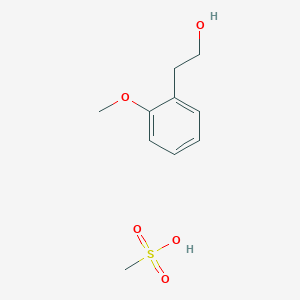
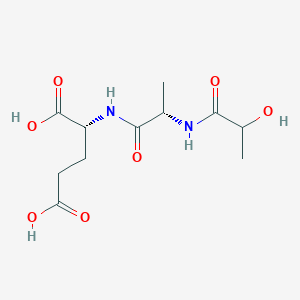


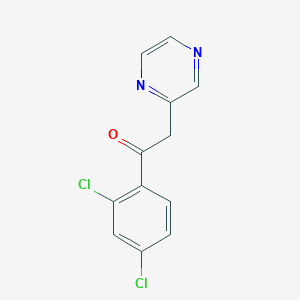
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
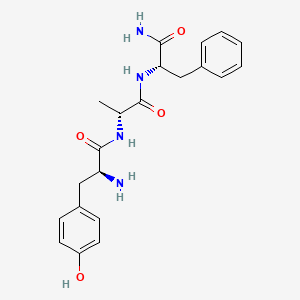
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
